Arachidic acid-d4-1

Lipidomics Mass Spectrometry Analytical Chemistry

Arachidic acid-d4-1 (17,17,18,18-tetradeutero, +4 Da mass shift) is the definitive stable isotope-labeled internal standard for absolute quantification of arachidic acid (C20:0) in complex lipid matrices. Generic unlabeled internal standards produce >30% quantification errors from matrix-dependent ion suppression; only this chemically identical, mass-resolved analog corrects for variable extraction losses, matrix effects, and instrumental drift across LC-MS/MS and GC-MS workflows. Essential for reliable plasma, tissue, and cell culture lipidomics.

Molecular Formula C20H40O2
Molecular Weight 316.6 g/mol
Cat. No. B15139616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidic acid-d4-1
Molecular FormulaC20H40O2
Molecular Weight316.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i8D2,9D2
InChIKeyVKOBVWXKNCXXDE-LZMSFWOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arachidic Acid-d4-1: A High-Purity Deuterated Long-Chain Saturated Fatty Acid for MS-Based Quantification


Arachidic acid-d4-1 (CAS 2483831-15-6) is a stable isotope-labeled analog of arachidic acid (eicosanoic acid, C20:0), a long-chain saturated fatty acid [1]. It is specifically deuterated at the 17,17,18,18 positions, resulting in the replacement of four hydrogen atoms with deuterium (chemical formula: C20H36D4O2) and a nominal molecular weight shift of +4 Da relative to the unlabeled endogenous compound . As a stable isotope-labeled internal standard (SIL-IS), arachidic acid-d4-1 is primarily intended for use in quantitative mass spectrometry (MS) workflows, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to facilitate accurate quantification of arachidic acid in complex biological matrices .

Why Generic Substitution Fails: The Critical Role of Arachidic Acid-d4-1 as a SIL-IS


Generic substitution of an internal standard in quantitative MS assays is invalid because co-eluting, unlabeled fatty acids exhibit matrix-dependent ion suppression or enhancement, leading to quantification errors that can exceed 30% [1]. Only a stable isotope-labeled analog that is chemically and physically near-identical to the analyte—differing only by mass—can reliably correct for these variable matrix effects, extraction losses, and instrumental drift [2]. Arachidic acid-d4-1, with a +4 Da mass shift, provides this essential correction capability for arachidic acid (C20:0), ensuring accurate and precise quantification . The following section details the specific, quantifiable performance characteristics that define its suitability.

Quantitative Evidence for Selecting Arachidic Acid-d4-1 Over Alternative Deuterated Arachidic Acid Standards


Arachidic Acid-d4-1 Offers Superior Chromatographic Resolution Compared to D3 Isotopologue

The use of a +4 Da mass shift (arachidic acid-d4) provides superior chromatographic and mass spectrometric resolution from the endogenous analyte compared to a +3 Da (arachidic acid-d3) internal standard. This is a class-level inference based on the known principles of stable isotope labeling for long-chain fatty acids [1]. The minimal isotopic overlap minimizes cross-talk and ensures baseline resolution on standard GC and LC columns, which is critical for accurate peak integration and reliable quantification .

Lipidomics Mass Spectrometry Analytical Chemistry

High Isotopic Purity of Arachidic Acid-d4-1 (98 atom % D) Minimizes Quantification Bias

Arachidic acid-d4-1 is characterized by a high isotopic enrichment of 98 atom % D . This high purity is critical because the presence of unlabeled (protium) molecules in the internal standard can introduce a significant systematic bias in the quantification of low-abundance endogenous arachidic acid. A lower isotopic purity, such as 95% D, would result in a proportionally larger contribution to the analyte signal, compromising method accuracy and sensitivity at lower concentrations.

Analytical Chemistry Method Validation Stable Isotope

High Chemical Purity of Arachidic Acid-d4-1 (≥99%) Reduces Unknown Interferences

Vendor specifications indicate a high chemical purity for arachidic acid-d4-1, with reports of 99.20% [1]. This high level of chemical purity minimizes the presence of structurally related impurities that could co-elute with either the analyte or the internal standard, creating unidentified matrix effects or interfering peaks that compromise data integrity. This is a key differentiator from lower-purity alternatives that may require additional in-house purification or introduce uncertainty into quantitative results .

Analytical Chemistry Method Validation Quality Control

High-Value Research & Industrial Applications for Arachidic Acid-d4-1


Absolute Quantification of Arachidic Acid (C20:0) in Lipidomics Research

Arachidic acid-d4-1 is the optimal internal standard for the accurate and precise absolute quantification of arachidic acid (C20:0) in complex lipid extracts from plasma, tissues, and cell cultures. Its use as a SIL-IS in LC-MS/MS or GC-MS workflows corrects for variable sample preparation losses and matrix effects, ensuring the generation of reliable, comparable quantitative data across studies.

Tracing Fatty Acid Metabolic Flux in In Vitro and In Vivo Models

This deuterated fatty acid can be employed as a tracer in metabolic flux studies to investigate the elongation, desaturation, or β-oxidation of arachidic acid. By tracking the mass-shifted deuterium label, researchers can differentiate newly synthesized or metabolized fatty acid species from the endogenous pool.

Method Development and Validation for Fatty Acid Profiling Assays

In analytical development laboratories, arachidic acid-d4-1 serves as a critical reagent for developing and validating robust quantitative methods. It is used to assess parameters like recovery, matrix effects, and precision during the validation of assays for profiling long-chain fatty acids in clinical, nutritional, or pharmaceutical research samples.

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